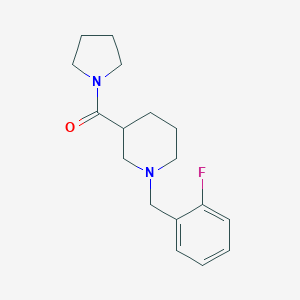![molecular formula C20H30N2O3 B247378 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane, also known as Dizocilpine or MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by Merck & Co. as a potential anesthetic drug. However, its use as an anesthetic was not successful due to its potent and long-lasting effects. Since then, Dizocilpine has been extensively studied for its scientific research applications.
作用機序
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to a specific site on the receptor, which is distinct from the glutamate binding site, and blocks the flow of ions through the receptor channel. This results in the inhibition of the excitatory neurotransmission mediated by the NMDA receptor. 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has a high affinity for the NMDA receptor and is considered to be one of the most potent NMDA receptor antagonists.
Biochemical and Physiological Effects:
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to impair learning and memory in rodents and humans, which has led to its use as a research tool for studying the mechanisms of memory formation. 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has also been shown to induce analgesia in animal models of pain, which has led to its use as a potential treatment for chronic pain. Additionally, 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane in lab experiments is its potent and specific action on the NMDA receptor. This allows researchers to study the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane is its potential toxicity and long-lasting effects, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the use of 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane in scientific research. One potential direction is the development of new NMDA receptor antagonists with improved pharmacokinetic properties and reduced toxicity. Another direction is the use of 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane in combination with other drugs to study the interactions between different neurotransmitter systems. Additionally, 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane could be used in the development of new treatments for neurodegenerative diseases. Overall, 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been a valuable tool in scientific research, and its continued use is likely to lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
合成法
The synthesis of 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane involves the condensation of 3,5-dimethoxybenzoyl chloride with piperidine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after reacting the reduced intermediate with azepane. This synthesis method has been well-established and is widely used in the scientific community.
科学的研究の応用
1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be useful in the study of learning and memory, pain perception, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane has been used in both in vitro and in vivo studies, and its effects on NMDA receptors have been well-characterized.
特性
分子式 |
C20H30N2O3 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
[4-(azepan-1-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-13-16(14-19(15-18)25-2)20(23)22-11-7-17(8-12-22)21-9-5-3-4-6-10-21/h13-15,17H,3-12H2,1-2H3 |
InChIキー |
HVJSBMJCVPLWQM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCCCCC3)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCCCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)

![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)
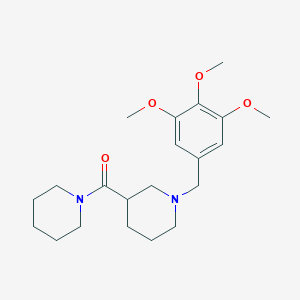
![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
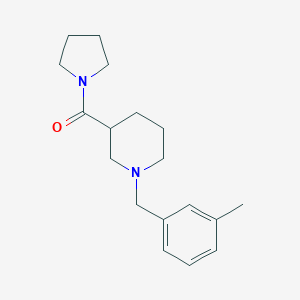
![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)
![1-{[1-(1-Naphthylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247312.png)
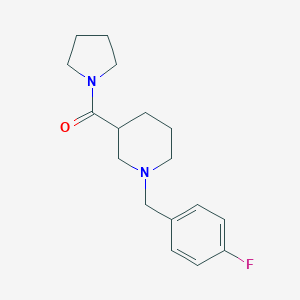
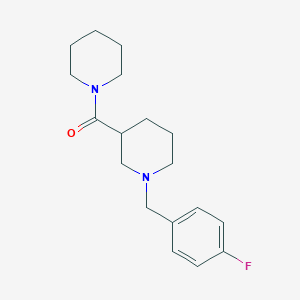
![1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247315.png)
